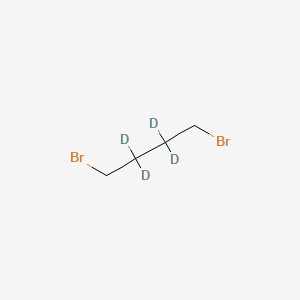

1,4-Dibromobutane-2,2,3,3-d4

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromo-2,2,3,3-tetradeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CBr)C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448453 | |

| Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52089-63-1 | |

| Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52089-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromobutane-2,2,3,3-d4

CAS Number: 52089-63-1

This technical guide provides a comprehensive overview of 1,4-Dibromobutane-2,2,3,3-d4, a deuterated isotopologue of 1,4-dibromobutane. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role as an internal standard in quantitative analysis.

Physicochemical Properties

This compound is a colorless liquid at room temperature. The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 52089-63-1 |

| Molecular Formula | C₄H₄D₄Br₂ |

| Molecular Weight | 219.94 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 197 °C (for non-deuterated) |

| Density | 1.808 g/mL at 25 °C (for non-deuterated) |

| Refractive Index | n20/D 1.519 (for non-deuterated) |

| Isotopic Purity | Typically ≥98 atom % D |

Synthesis

The synthesis of this compound typically involves the bromination of a deuterated precursor, such as tetrahydrofuran-2,2,3,3-d4 or 1,4-butanediol-2,2,3,3-d4. A common synthetic route is the ring-opening of deuterated tetrahydrofuran (B95107) with hydrobromic acid.

Experimental Protocol: Synthesis via Ring-Opening of Tetrahydrofuran-d4

This protocol is adapted from established methods for the synthesis of the non-deuterated analog.

Materials:

-

Tetrahydrofuran-2,2,3,3-d4 (THF-d4)

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine THF-d4 and an excess of 48% HBr.

-

Slowly add concentrated H₂SO₄ to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Synthesis of 1,4-Dibromobutane-2,2,3,3-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthesis method for 1,4-Dibromobutane-2,2,3,3-d4, a deuterated analogue of 1,4-dibromobutane (B41627). The synthesis is based on established methods for the preparation of the non-labeled compound, utilizing the commercially available deuterated starting material, 1,4-Butanediol-2,2,3,3-d4. This isotopically labeled compound is a valuable tool in mechanistic studies, as a tracer in metabolic research, and as an internal standard in analytical chemistry.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic substitution of the hydroxyl groups of 1,4-Butanediol-2,2,3,3-d4 with bromide ions. This reaction is typically carried out in the presence of a strong acid, such as a mixture of hydrobromic acid and sulfuric acid, which protonates the hydroxyl groups, converting them into good leaving groups (water).

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Isotopic Purity (%) |

| 1,4-Butanediol-2,2,3,3-d4 | C4H6D4O2 | 94.15 | ~228 | ~1.017 | ≥98[1][2] |

| This compound | C4H4D4Br2 | 220.94 | ~199-200 | ~1.808 | Expected to be high |

Note: Physical properties for the deuterated product are estimated to be very similar to the non-deuterated analogue.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1,4-dibromobutane from 1,4-butanediol.[3]

Materials:

-

1,4-Butanediol-2,2,3,3-d4 (1.0 eq)

-

Hydrobromic acid (48% aqueous solution, 4.0 eq)

-

Concentrated sulfuric acid (98%, 2.0 eq)

-

Ice

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place the hydrobromic acid (4.0 eq). Cool the flask in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0 eq) to the cooled hydrobromic acid with continuous stirring. Maintain the temperature below 20°C during the addition.

-

Addition of Deuterated Diol: Once the acid mixture has cooled, add 1,4-Butanediol-2,2,3,3-d4 (1.0 eq) dropwise from the dropping funnel. The rate of addition should be controlled to prevent a significant rise in temperature.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 3-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel. The dense, oily layer of crude this compound will separate at the bottom.

-

Separate the lower organic layer.

-

Extract the aqueous layer with dichloromethane to recover any dissolved product.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers sequentially with water, 10% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane by distillation at atmospheric pressure.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature (for non-deuterated: 83-84 °C at 12 mmHg).[3]

-

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

1,4-Dibromobutane is a hazardous substance. Handle with care and avoid inhalation and skin contact.

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification.

References

Technical Guide: 1,4-Dibromobutane-2,2,3,3-d4 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibromobutane-2,2,3,3-d4, a deuterated analog of 1,4-dibromobutane. This isotopically labeled compound serves as a critical building block in the synthesis of deuterated pharmaceutical ingredients and as an internal standard for mass spectrometry-based analyses. This guide details its chemical and physical properties, identifies key suppliers, and provides a detailed experimental protocol for its application in the synthesis of a deuterated active pharmaceutical ingredient, Busulfan-d8.

Core Data and Suppliers

This compound is a valuable reagent for introducing a deuterated four-carbon chain in chemical syntheses. Its physical and chemical properties are summarized below, with data compiled from various suppliers.

| Property | Value |

| Linear Formula | BrCH₂CD₂CD₂CH₂Br |

| CAS Number | 52089-63-1 |

| Molecular Weight | 219.94 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.908 g/mL at 25 °C |

| Boiling Point | 63-65 °C at 6 mmHg |

| Melting Point | -20 °C |

| Refractive Index | n20/D 1.5186 |

Key Suppliers:

-

Sigma-Aldrich (Merck)

-

LGC Standards

-

MedChemExpress

-

Toronto Research Chemicals (TRC)

-

Cayman Chemical

Application in Pharmaceutical Synthesis: Preparation of Busulfan-d8

A significant application of this compound is in the synthesis of deuterated active pharmaceutical ingredients (APIs). Busulfan, an alkylating agent used in the treatment of chronic myeloid leukemia, can be synthesized in its deuterated form (Busulfan-d8) for use as an internal standard in pharmacokinetic studies. The following is a detailed experimental protocol for the synthesis of Busulfan-d8, starting from this compound.

Experimental Protocol: Synthesis of Busulfan-d8

This synthesis is a two-step process: first, the conversion of this compound to 1,4-Butanediol-2,2,3,3-d4, followed by the reaction with methanesulfonyl chloride to yield Busulfan-d8.

Step 1: Synthesis of 1,4-Butanediol-2,2,3,3-d4

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable organic co-solvent such as tetrahydrofuran (B95107) (THF) or dioxane.

-

Hydrolysis: To the solution, add an excess of a mild base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) (approximately 2.5 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate is present, remove it by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 1,4-Butanediol-2,2,3,3-d4.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Busulfan-d8 from 1,4-Butanediol-2,2,3,3-d4

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the purified 1,4-Butanediol-2,2,3,3-d4 (1.0 eq) in a suitable anhydrous solvent such as pyridine (B92270) or a mixture of dichloromethane and triethylamine (B128534) at 0 °C.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude Busulfan-d8 can be purified by recrystallization from a suitable solvent system, such as acetone/water or ethanol, to yield the final product as a white crystalline solid.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway for Busulfan-d8 and a general workflow for its use as an internal standard in a typical bioanalytical method.

Caption: Synthetic pathway for Busulfan-d8.

Caption: Bioanalytical workflow using Busulfan-d8.

A Technical Guide to 1,4-Dibromobutane-2,2,3,3-d4 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1,4-Dibromobutane-2,2,3,3-d4, a deuterated isotopic analog of 1,4-dibromobutane. The inclusion of four deuterium (B1214612) atoms provides a stable, heavy-isotope label, making this compound a valuable tool in various analytical and research settings, particularly in mass spectrometry-based quantification and mechanistic studies.

Physicochemical and Supplier Data

The fundamental properties of this compound are summarized below. This information is critical for its proper handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52089-63-1 | [1][2] |

| Molecular Formula | C₄D₄H₄Br₂ | [2] |

| Molecular Weight | 219.94 g/mol | [1] |

| Isotopic Purity | ≥98 atom % D | [1][2] |

| Chemical Purity | ≥98% | [2] |

| Appearance | Neat Liquid | [2] |

| Density | 1.908 g/mL at 25 °C | [1] |

| Boiling Point | 63-65 °C at 6 mmHg | [1] |

| Melting Point | -20 °C | [1] |

| Refractive Index | n20/D 1.5186 | [1] |

| Storage Temperature | Room Temperature | [2] |

Pricing for this compound varies by supplier, quantity, and purity. Researchers should consult suppliers directly for the most current pricing and availability.

Table 2: Pricing and Availability of this compound

| Supplier | Catalog Number | Quantity | Price (USD) | Availability |

| LGC Standards | CDN-D-1232-1G | 1 g | $341.00 | In stock |

| LGC Standards | CDN-D-1232-5G | 5 g | $1,127.00 | In stock |

| Sigma-Aldrich | 52089-63-1 | Varies | Contact for Pricing | Available from bulk stock |

| MedChemExpress | HY-Y0350S | Varies | Contact for Pricing | Available |

Core Applications and Experimental Protocols

The primary utility of this compound stems from its nature as a stable isotope-labeled compound. Its main applications are as a tracer and an internal standard for quantitative analyses.[3] Deuterium labeling is particularly advantageous as it can influence the pharmacokinetic and metabolic profiles of drug molecules, making it a subject of interest in drug development.[3]

This protocol outlines the use of this compound as a precursor for synthesizing a deuterated analog of an analyte, which is then used as an internal standard (IS) for accurate quantification in a biological matrix.

-

Synthesis of Deuterated Standard:

-

Utilize this compound as a starting material in a multi-step synthesis to produce the deuterated analog of the target analyte. The dibromo functionality allows for the introduction of a four-carbon, deuterated chain into the target molecule.

-

Purify the resulting deuterated standard using high-performance liquid chromatography (HPLC) or column chromatography.

-

Confirm the structure and isotopic enrichment via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

-

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the deuterated IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions by serially diluting the stock solution to concentrations appropriate for spiking into calibration standards and quality control samples.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) and vortex to ensure homogeneity.

-

To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add 10 µL of the IS working solution.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724). Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

-

Inject the reconstituted samples onto a suitable C18 liquid chromatography column.

-

Elute the analyte and IS using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical assay.

Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

Application in Mechanistic and Pathway Studies

While this compound is not directly involved in signaling pathways, it serves as a critical building block for synthesizing labeled probes used to investigate these pathways. For instance, a deuterated version of a kinase inhibitor can be synthesized to study its metabolic fate, target engagement, and residence time without interference from the unlabeled drug administered to a biological system.

The diagram below illustrates a hypothetical scenario where a deuterated inhibitor, synthesized using a derivative of this compound, is used to probe a cellular signaling cascade.

Caption: Probing the MAPK/ERK pathway with a deuterated MEK inhibitor.

References

Navigating the Safety Profile of 1,4-Dibromobutane-2,2,3,3-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for 1,4-Dibromobutane-2,2,3,3-d4. The strategic incorporation of deuterium (B1214612) in place of hydrogen can significantly alter a molecule's metabolic fate, a principle of growing importance in drug development.[1][2] Understanding the safety profile of such deuterated compounds is paramount for ensuring laboratory safety and the integrity of research. This document synthesizes available data to provide a core understanding of the hazards and necessary precautions associated with this compound.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This information is critical for risk assessment and the design of safe experimental protocols.

| Property | Value | Reference |

| Molecular Formula | BrCH₂CD₂CD₂CH₂Br | [3] |

| Molecular Weight | 219.94 g/mol | [3][4] |

| CAS Number | 52089-63-1 | [3][4] |

| Appearance | Liquid | [5] |

| Density | 1.908 g/mL at 25 °C | [3] |

| Melting Point | -20 °C | [3][6][7] |

| Boiling Point | 63-65 °C at 6 mmHg | [3][5][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [3][5][7] |

| Refractive Index | n20/D 1.5186 | [3] |

| Isotopic Purity | 98 atom % D | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

| Skin Irritation | 2 | H315 | Causes skin irritation |

| Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412 | Harmful to aquatic life with long lasting effects |

Signal Word: Warning[3]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)[3]

Experimental Protocols: Safe Handling and Storage

The unique properties of deuterated compounds necessitate specialized handling and storage protocols to maintain their chemical and isotopic integrity.[1]

Storage

Proper storage is critical to maintain the isotopic and chemical purity of deuterated compounds.[8] Most should be stored in cool, dry conditions, protected from light and moisture.[8] For long-term storage, freezing at -20°C is often recommended.[1]

-

Atmosphere Control: Due to their hygroscopic nature, many deuterated compounds readily absorb moisture, which can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange.[1][9] It is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.[1][9]

-

Container Selection: Use tightly sealed containers.[8] Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere.[1][8]

Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.[6][11]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6] Prevent spillage from entering drains or water courses.[11]

A logical workflow for hazard identification and risk mitigation is crucial when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,4-二溴丁烷-2,2,3,3-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 1,4-Dibromobutane - Safety Data Sheet [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. sdfine.com [sdfine.com]

Commercial Availability and Technical Guide for 1,4-Dibromobutane-2,2,3,3-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and properties of 1,4-Dibromobutane-2,2,3,3-d4 (CAS No. 52089-63-1). This deuterated analog of 1,4-dibromobutane (B41627) is a valuable tool in various research and development applications, particularly as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1]

Commercial Availability

This compound is commercially available from several specialized chemical suppliers. These companies offer the compound with specified isotopic and chemical purities, catering to the stringent requirements of scientific research. Key suppliers include:

-

Sigma-Aldrich: Offers this compound with an isotopic purity of 98 atom % D.[2] Bulk quantities may be available upon request.[2]

-

MedChemExpress: Provides this compound intended for research use, highlighting its application as a deuterium-labeled internal standard.[1]

-

LGC Standards: Lists this compound as a certified reference material, suitable for highly accurate and reliable data analysis.[3]

Physicochemical and Purity Data

The following table summarizes the key quantitative data for commercially available this compound, facilitating easy comparison for procurement and experimental design.

| Property | Value | Source(s) |

| CAS Number | 52089-63-1 | [2][4] |

| Molecular Formula | BrCH₂CD₂CD₂CH₂Br | [2] |

| Molecular Weight | 219.94 g/mol | [2][4] |

| Isotopic Purity | 98 atom % D | [2] |

| Chemical Purity | ≥99% (CP) | [2] |

| Appearance | Liquid | |

| Density | 1.908 g/mL at 25 °C | [2] |

| Boiling Point | 63-65 °C at 6 mmHg | [2] |

| Melting Point | -20 °C | [2] |

| Refractive Index | n20/D 1.5186 (lit.) | [2] |

| InChI | 1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2 | [2][3] |

| SMILES | C(C(C(CBr)[2H])[2H])(CBr[2H])[2H] | [2] |

Experimental Protocols

While specific synthetic routes for this compound are not extensively published, a reliable method can be adapted from the synthesis of its fully deuterated analog, 1,4-dibromobutane-d8, and the non-deuterated compound. The most common approach involves the ring-opening of a deuterated tetrahydrofuran (B95107) precursor.

Synthesis of this compound from Tetrahydrofuran-2,2,3,3-d4

This protocol is adapted from established methods for the synthesis of halogenated alkanes from cyclic ethers.

Materials:

-

Tetrahydrofuran-2,2,3,3-d4

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid (98%)

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 105 mL (154 g) of 48% hydrobromic acid.[5]

-

Acid Addition: Cool the flask in an ice bath and slowly add 71 mL (130 g) of concentrated sulfuric acid with continuous stirring.[5] Maintain the temperature below 50°C.

-

Addition of Deuterated Precursor: To the cold acid mixture, add the stoichiometric equivalent of Tetrahydrofuran-2,2,3,3-d4 dropwise from the dropping funnel.

-

Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (95-100°C) and maintain for 3-5 hours.[6] The mixture will separate into two layers.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The denser this compound layer will be at the bottom.

-

Separate the lower organic layer.

-

Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and finally with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 83-84°C/12 mmHg.[5]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

1,4-Dibromobutane-2,2,3,3-d4 physical properties

An In-Depth Technical Guide to the Physical Properties of 1,4-Dibromobutane-2,2,3,3-d4

For researchers, scientists, and professionals in drug development, understanding the physical characteristics of isotopically labeled compounds is critical for their application in mechanistic studies, as tracers, and as internal standards in quantitative analysis. This guide provides a detailed overview of the core physical properties of this compound (CAS No. 52089-63-1), a deuterated analog of 1,4-Dibromobutane.

Core Physical and Chemical Properties

This compound is the deuterium-labeled version of 1,4-Dibromobutane.[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart. This mass shift is fundamental to its use as an internal standard in mass spectrometry-based assays.[2] The compound is typically available with high isotopic purity, commonly 98 atom % D, and a chemical purity of at least 98-99%.[2][3]

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative physical properties of this compound. For comparative purposes, the properties of standard, non-deuterated 1,4-Dibromobutane are also included.

| Property | This compound | 1,4-Dibromobutane (non-deuterated) |

| CAS Number | 52089-63-1 | 110-52-1 |

| Molecular Formula | BrCH₂CD₂CD₂CH₂Br | Br(CH₂)₄Br |

| Molecular Weight | 219.94 g/mol [1][2][4] | 215.91 g/mol [5][6] |

| Density | 1.908 g/mL at 25 °C[2][7] | 1.808 g/mL at 25 °C |

| Boiling Point | 63-65 °C at 6 mmHg[2][7] | 197-199 °C at 760 mmHg[5][8]; 63-65 °C at 6 mmHg |

| Melting Point | -20 °C[2][7] | -16.5 °C to -20 °C[8][9] |

| Refractive Index | n20/D 1.5186[2][7] | n20/D 1.519 |

| Appearance | - | Colorless to pale yellow liquid[5][6] |

| Isotopic Purity | 98 atom % D[2][3] | Not Applicable |

Experimental Protocols for Property Determination

While the provided data is cited from literature, detailed experimental protocols for this specific molecule are not published in readily available sources. The following are standard methodologies used to determine such physical properties for organic liquids.

-

Density Measurement: Density is typically determined using a pycnometer or a digital density meter. The instrument is calibrated with a substance of known density (e.g., deionized water). The sample is then introduced, and its mass is measured within a precisely known volume at a controlled temperature (e.g., 25 °C).

-

Boiling Point Determination: The boiling point, especially at reduced pressure (e.g., 6 mmHg), is measured using vacuum distillation. The liquid is heated in a distillation apparatus connected to a vacuum pump and a manometer. The temperature at which the liquid boils and its vapor condenses is recorded at the measured pressure.

-

Melting Point Determination: To determine the melting point of a substance that is liquid at room temperature, a cold stage or cryostat is used. The sample is cooled until it solidifies. It is then slowly warmed, and the temperature at which the solid completely transitions to a liquid is recorded as the melting point.

-

Refractive Index Measurement: The refractive index is measured using a refractometer, commonly an Abbé refractometer. A small drop of the liquid is placed on the prism, and the instrument is adjusted to bring a dividing line into focus on a crosshair. The refractive index is read directly from a scale, with the temperature controlled to a standard value, typically 20 °C (n20/D).

Applications and Experimental Workflow

The primary application of this compound is as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from the fact that it co-elutes with the non-labeled analyte but is distinguishable by its higher mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for using a deuterated internal standard, such as this compound, in a quantitative mass spectrometry analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,4-二溴丁烷-2,2,3,3-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. wintersunchemical.com [wintersunchemical.com]

A Technical Guide to the Applications of Deuterated 1,4-Dibromobutane for Researchers and Drug Development Professionals

Deuterated 1,4-dibromobutane (B41627), specifically variants like 1,4-dibromobutane-d8 (B120142), serves as a highly versatile tool in modern chemical and pharmaceutical research. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), imparts subtle yet significant changes to the molecule's properties. These changes are leveraged in a variety of advanced applications, from elucidating complex reaction mechanisms to enhancing the therapeutic profiles of pharmaceutical compounds. This guide provides an in-depth overview of the core applications, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Core Applications

The utility of deuterated 1,4-dibromobutane stems from the unique physical and chemical properties conferred by the deuterium atoms. Its primary applications are centered around mechanistic studies, its use as an analytical standard, its role in creating more effective pharmaceuticals, and in fundamental kinetic investigations.

Mechanistic Elucidation in Organic Reactions

Deuterium labeling is a classic and powerful technique for unraveling the intricate steps of chemical reactions.[1] By strategically placing deuterium atoms on a molecule, chemists can trace the fate of specific atoms or fragments throughout a reaction sequence. Deuterated 1,4-dibromobutane is particularly useful for studying reactions where the terminal carbons are involved, such as in nucleophilic substitutions and organometallic reactions.[1]

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can easily distinguish between deuterated and non-deuterated fragments, providing unambiguous evidence for proposed mechanisms.[1][2] For instance, in an alkylation reaction with a nucleophile, using 1,4-dibromobutane-d8 allows researchers to confirm the precise site of nucleophilic attack by observing the location of the deuterium labels in the final product.[1]

Internal Standards for Quantitative Analysis

In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is crucial for accurate and precise quantification.[3][4] A deuterated version of the analyte, such as 1,4-dibromobutane-d8, is an ideal internal standard because it co-elutes with the non-deuterated analyte and exhibits nearly identical chemical behavior during sample preparation and analysis.[3][5]

However, its different mass allows it to be distinguished by a mass spectrometer. This enables it to correct for variations in sample injection volume, matrix effects, and ionization efficiency, which can otherwise lead to inaccurate results.[3][6] The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies for bioanalytical methods.[4]

Building Block for Deuterated Pharmaceuticals

A significant application of deuterated compounds is in drug development.[7][8][9] Replacing hydrogen with deuterium at specific, metabolically vulnerable sites in a drug molecule can alter its pharmacokinetic profile.[7][10] This is known as the "deuterium effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for drug metabolism.[11][12]

This can lead to several therapeutic advantages:

-

Improved Metabolic Profile : Slower metabolism can reduce the formation of unwanted or toxic metabolites.[7]

-

Increased Half-life : A slower rate of clearance means the drug remains in the body for longer, potentially reducing the required dosage frequency.[7]

-

Enhanced Bioavailability : Reduced first-pass metabolism in the gut and liver can allow more of the active drug to reach systemic circulation.[7]

Deuterated 1,4-dibromobutane can be used as a synthetic intermediate to introduce a deuterated butyl chain into a larger active pharmaceutical ingredient (API).[1][13]

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[10][14] Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, more energy is required to break it.[14][15] Consequently, reactions where a C-H bond is broken in the rate-determining step are often significantly slower when that hydrogen is replaced with deuterium.[15][16]

Measuring the KIE (expressed as the ratio of rate constants, kH/kD) provides powerful insight into the reaction mechanism.[17] A large primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-limiting step.[15][16] Deuterated 1,4-dibromobutane can be used in such studies to probe mechanisms of elimination or other reactions where a C-H bond on the butyl chain is broken.

Data Presentation

Physical and Chemical Properties

The following table summarizes key properties of fully deuterated 1,4-dibromobutane (1,4-Dibromobutane-d8).

| Property | Value | Reference(s) |

| Chemical Formula | C₄D₈Br₂ | |

| Linear Formula | BrCD₂(CD₂)₂CD₂Br | |

| Molecular Weight | 223.96 g/mol | [18] |

| CAS Number | 68375-92-8 | |

| Physical State | Clear, colorless oil | [18] |

| Density | 1.942 g/mL at 25 °C | [18] |

| Boiling Point | 63-65 °C at 6 mmHg | [18] |

| Melting Point | -20 °C | [18] |

| Refractive Index | n20/D 1.516 | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [18] |

Analytical Techniques and Applications

This table outlines the primary analytical methods where deuterated 1,4-dibromobutane is employed and its specific role in each.

| Analytical Technique | Role of Deuterated 1,4-Dibromobutane | Purpose | Reference(s) |

| NMR Spectroscopy | Labeled Reactant/Product | Track atom positions, confirm structural assignments in mechanistic studies. | [1][5] |

| Mass Spectrometry (MS) | Labeled Reactant/Product | Determine mass shifts, confirm incorporation of deuterium, trace metabolic pathways. | [1][2] |

| GC-MS / LC-MS | Internal Standard | Accurate quantification of the non-deuterated analogue by correcting for analytical variability. | [3][5] |

Experimental Protocols

Protocol for Mechanistic Study: Grignard Reagent Formation

This protocol provides a generalized methodology for using 1,4-dibromobutane-d8 to study the formation and reaction of a bis-Grignard reagent.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation : Place magnesium turnings in the flask.

-

Initiation : Add a solution of 1,4-dibromobutane-d8 in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium turnings to initiate the reaction.

-

Reaction : Once the reaction begins (indicated by bubbling and heat), add the remaining 1,4-dibromobutane-d8 solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the deuterated bis-Grignard reagent (BrMg-CD₂(CD₂)₂CD₂-MgBr).[1]

-

Quenching/Derivatization : Cool the reaction mixture to 0 °C. Add an electrophile (e.g., CO₂, benzaldehyde) dropwise to react with the Grignard reagent.

-

Workup : Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis : Purify the crude product (e.g., by column chromatography). Analyze the purified product by ¹H NMR, ²H NMR, ¹³C NMR, and mass spectrometry to determine the final position of the deuterium labels, thereby confirming the reaction pathway.[1]

Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the use of 1,4-dibromobutane-d8 as an internal standard for quantifying its non-deuterated analogue in an environmental sample.

-

Stock Solutions : Prepare a stock solution of the analyte (1,4-dibromobutane) and the internal standard (1,4-dibromobutane-d8) in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards : Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix (e.g., clean soil extract). Add a constant, known amount of the internal standard stock solution to each calibration standard.

-

Sample Preparation : Weigh a known amount of the environmental sample. Spike the sample with the same constant amount of internal standard as used in the calibration standards.

-

Extraction : Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) on the calibration standards and the spiked sample to isolate the analyte and internal standard.

-

LC-MS Analysis : Analyze the extracts using a validated LC-MS method. Set up the mass spectrometer to monitor specific parent-to-daughter ion transitions for both the analyte and the internal standard (Selected Reaction Monitoring - SRM).

-

Quantification : For each injection, calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve : Plot the peak area ratio versus the known concentration of the analyte for the calibration standards. Generate a linear regression curve.

-

Determine Unknown Concentration : Using the peak area ratio obtained from the environmental sample and the equation from the calibration curve, calculate the concentration of 1,4-dibromobutane in the sample.[3]

References

- 1. 1,4-Dibromobutane-1,1,4,4-D4 Deuterated Reagent [benchchem.com]

- 2. 1,4-Dibromobutane | 110-52-1 | Benchchem [benchchem.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. scielo.org.mx [scielo.org.mx]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. exsyncorp.com [exsyncorp.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. pharmacy180.com [pharmacy180.com]

- 17. epfl.ch [epfl.ch]

- 18. 1,4-Dibromobutane-d8 (68375-92-8) for sale [vulcanchem.com]

An In-depth Technical Guide to the NMR Spectra of 1,4-Dibromobutane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,4-Dibromobutane-d4. Due to the limited availability of experimental spectra for this specific isotopologue, this guide presents predicted data based on the well-documented spectra of 1,4-dibromobutane (B41627) and established principles of NMR spectroscopy for deuterated compounds. This document is intended to serve as a valuable resource for researchers in structural elucidation, reaction monitoring, and drug development.

Introduction to 1,4-Dibromobutane-d4 in NMR Spectroscopy

1,4-Dibromobutane-d4 is a deuterated analog of 1,4-dibromobutane, a versatile alkylating agent used in organic synthesis. The selective incorporation of deuterium (B1214612) atoms at the C2 and C3 positions (Br-CH₂-CD₂-CD₂-CH₂-Br) provides a powerful tool for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry. NMR spectroscopy is the primary analytical technique for confirming the isotopic labeling and purity of such compounds.

Deuterium (²H), having a nuclear spin of I=1, interacts with the magnetic field differently than protons (¹H, I=1/2). This results in several key differences in the corresponding NMR spectra:

-

¹H NMR: Protons adjacent to deuterated carbons will exhibit simplified coupling patterns due to the smaller ²H-¹H coupling constants.

-

¹³C NMR: Carbons directly bonded to deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and a slight upfield shift (isotope effect).

-

²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuteration. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ²H NMR spectral data for 1,4-Dibromobutane-d4. These predictions are based on the reported data for 1,4-dibromobutane and the known effects of deuterium substitution.

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Dibromobutane-d4

| Position | Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| C1-H ₂, C4-H ₂ | ~3.45 | Broad Singlet or Narrow Multiplet | Not applicable or small |

Note: The protons on C1 and C4 are adjacent to the deuterated C2 and C3 positions. The typical triplet of quintets observed in the non-deuterated analog will be significantly simplified due to the much smaller J(H,D) coupling compared to J(H,H). This will likely result in a broad singlet or a narrow, poorly resolved multiplet.

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Dibromobutane-d4

| Position | Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| C 1, C 4 | ~33.5 | Singlet | Not applicable |

| C 2, C 3 | ~30.0 (Isotope Shift) | Triplet | ~20-25 (¹JCD) |

Note: The carbons C2 and C3, being directly attached to deuterium, are expected to appear as triplets in the proton-decoupled ¹³C NMR spectrum due to one-bond C-D coupling. A slight upfield isotope shift of 0.1-0.5 ppm is also anticipated compared to the non-deuterated analog.

Table 3: Predicted ²H NMR Spectral Data for 1,4-Dibromobutane-d4

| Position | Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C2-D ₂, C3-D ₂ | ~2.05 | Singlet |

Note: The ²H NMR spectrum is expected to show a single resonance for the equivalent deuterium atoms at the C2 and C3 positions. The chemical shift will be very similar to the proton chemical shift of the corresponding positions in the non-deuterated 1,4-dibromobutane.

Experimental Protocols

The acquisition of high-quality NMR spectra for deuterated compounds requires careful consideration of experimental parameters. The following are general protocols for ¹H, ¹³C, and ²H NMR spectroscopy of 1,4-Dibromobutane-d4.

Sample Preparation

-

Sample Purity: Ensure the 1,4-Dibromobutane-d4 sample is of high purity to avoid interference from residual starting materials or byproducts.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should ensure good solubility and minimal overlap of solvent peaks with analyte signals.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. TMS also serves as a chemical shift reference (0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (adjust for desired signal-to-noise)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time (aq): 2-4 seconds

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain singlets for all carbons not attached to deuterium.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (¹³C is less sensitive than ¹H)

-

Relaxation Delay (d1): 2-5 seconds

-

-

Processing: Similar to ¹H NMR processing.

²H NMR Spectroscopy

-

Spectrometer: A spectrometer equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~15 ppm

-

Number of Scans: 64-256

-

Relaxation Delay (d1): 1-2 seconds (deuterium T₁ relaxation times are generally shorter than proton T₁s).

-

-

Processing: Similar to ¹H NMR processing. The residual solvent signal can be used as a reference.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a deuterated compound like 1,4-Dibromobutane-d4.

Caption: General workflow for NMR analysis of deuterated compounds.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the ¹H, ¹³C, and ²H NMR spectra of 1,4-Dibromobutane-d4. The provided data tables and experimental protocols offer a solid foundation for researchers working with this and similar deuterated compounds. The logical workflow diagram further clarifies the process of NMR analysis from sample preparation to final structural confirmation. While experimental verification is always recommended, this guide serves as a robust starting point for the spectroscopic characterization of 1,4-Dibromobutane-d4.

Methodological & Application

Application Note: Quantification of 1,4-Dibromobutane Using 1,4-Dibromobutane-2,2,3,3-d4 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of volatile halogenated organic compounds is critical in both environmental monitoring and pharmaceutical development. 1,4-Dibromobutane (B41627), for instance, is a bifunctional alkylating agent used in chemical synthesis and is considered a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). Regulatory guidelines require PGIs to be monitored at parts-per-million (ppm) or even lower levels, demanding highly sensitive and accurate analytical methods.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering superior accuracy and precision. This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). The SIL-IS, being chemically and physically almost identical to the analyte, co-elutes chromatographically and experiences the same extraction efficiencies and matrix effects. However, it is distinguishable by the mass spectrometer due to its mass difference.

This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1,4-Dibromobutane in a representative sample matrix, using 1,4-Dibromobutane-2,2,3,3-d4 as an internal standard. The use of this deuterated standard corrects for variability during sample preparation and instrumental analysis, ensuring reliable and accurate results.

Experimental Protocols

Objective

To develop and validate a selective and sensitive GC-MS method for the quantification of 1,4-Dibromobutane in a simulated API matrix using this compound as an internal standard.

Materials and Reagents

-

Analyte: 1,4-Dibromobutane (≥99% purity)

-

Internal Standard (IS): this compound (98 atom % D)

-

Solvents: Dichloromethane (DCM, GC grade), Methanol (MeOH, HPLC grade), Deionized Water

-

Drying Agent: Anhydrous Sodium Sulfate (B86663)

-

Equipment: GC-MS system with Electron Ionization (EI) source, analytical balance, volumetric flasks, pipettes, autosampler vials.

Standard Solution Preparation

-

Primary Stock Solutions (1.0 mg/mL):

-

Accurately weigh ~10 mg of 1,4-Dibromobutane into a 10 mL volumetric flask. Dilute to volume with Methanol.

-

Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dilute to volume with Methanol.

-

-

Intermediate Spiking Solutions:

-

Prepare an intermediate solution of the analyte at 10 µg/mL by diluting the primary stock solution with Methanol.

-

Prepare an intermediate solution of the IS at 10 µg/mL by diluting the primary stock solution with Methanol.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the 10 µg/mL IS intermediate solution with Methanol to achieve a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the 10 µg/mL analyte intermediate solution into a blank matrix solution (e.g., a solution of the API in a suitable solvent).

-

Sample Preparation (Liquid-Liquid Extraction)

-

Accurately weigh 100 mg of the sample (e.g., API powder) into a 15 mL glass centrifuge tube.

-

Add 1.0 mL of deionized water to dissolve the sample.

-

Spike the sample with 50 µL of the Internal Standard Working Solution (100 ng/mL), resulting in a final IS concentration of 5 ng/mL in the final 1 mL extract.

-

Add 2.0 mL of Dichloromethane to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The analysis is performed using a GC-MS system operating in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity.

| Parameter | Setting |

| Gas Chromatograph | |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 minute purge delay) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 220 °CHold: 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

| MS (B15284909) Mode | Selected Ion Monitoring (SIM) |

| Dwell Time | 100 ms per ion |

| SIM Ions | |

| 1,4-Dibromobutane | Quantifier: m/z 135 Qualifier: m/z 137 |

| 1,4-Dibromobutane-d4 | Quantifier: m/z 139 Qualifier: m/z 141 |

Note: The primary fragmentation of 1,4-dibromobutane involves the loss of a bromine radical ([M-Br]+). The isotopic pattern of bromine (~1:1 ratio of 79Br and 81Br) results in characteristic ion pairs (m/z 135/137 for the analyte and 139/141 for the d4-IS).

Data Presentation and Analysis

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Representative Calibration Curve Data

| Cal Level | Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 5.0 | 25,150 | 501,200 | 0.050 |

| 2 | 10.0 | 50,800 | 505,100 | 0.101 |

| 3 | 25.0 | 124,500 | 498,900 | 0.250 |

| 4 | 50.0 | 255,100 | 503,300 | 0.507 |

| 5 | 100.0 | 501,600 | 499,500 | 1.004 |

| 6 | 250.0 | 1,255,000 | 502,800 | 2.496 |

| 7 | 500.0 | 2,498,000 | 500,500 | 4.991 |

| Linearity | R² | >0.998 |

Quantification of Unknown Samples

The concentration of 1,4-Dibromobutane in unknown samples is calculated using the linear regression equation derived from the calibration curve:

Analyte Concentration = (Area Ratio - Intercept) / Slope

Table 2: Representative Method Performance (Accuracy and Precision)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LQC | 15.0 | 14.7 | 98.0 | 4.5 |

| MQC | 150.0 | 153.0 | 102.0 | 3.1 |

| HQC | 400.0 | 394.0 | 98.5 | 2.8 |

Visualizations

Caption: Workflow for the quantification of 1,4-Dibromobutane.

Caption: How an internal standard corrects for analytical variability.

Application Note: High-Throughput Quantification of Busulfan in Human Plasma by GC-MS Using 1,4-Dibromobutane-2,2,3,3-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of the alkylating agent busulfan (B1668071) in human plasma. The method involves the conversion of busulfan to 1,4-dibromobutane (B41627) and the use of 1,4-Dibromobutane-2,2,3,3-d4 as an internal standard (IS) for accurate and precise quantification by gas chromatography-mass spectrometry (GC-MS). This stable isotope-labeled internal standard closely mimics the chromatographic behavior of the analyte, correcting for variations during sample preparation and analysis. The protocol described herein is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies of busulfan, ensuring optimal dosing and minimizing toxicity in patients undergoing hematopoietic stem cell transplantation.

Introduction

Busulfan (1,4-butanediol dimethanesulfonate) is a critical component of conditioning regimens prior to hematopoietic stem cell transplantation (HSCT). Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is essential to optimize clinical outcomes. A widely accepted analytical strategy for busulfan quantification involves its conversion to a more volatile and thermally stable derivative, 1,4-dibromobutane, which is amenable to GC-MS analysis.

The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in quantitative mass spectrometry.[1][2] Deuterated analogs of the analyte are ideal internal standards as they share nearly identical physicochemical properties, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[1][2] However, their difference in mass allows for distinct detection by the mass spectrometer. This application note describes a method using this compound as an internal standard for the analysis of busulfan, following its derivatization to 1,4-dibromobutane.

Experimental Protocol

This protocol is a composite based on established methods for busulfan analysis.[3][4]

1. Materials and Reagents

-

Busulfan standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Sodium bromide (NaBr)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Calibrators and Quality Control (QC) samples prepared in blank human plasma

2. Sample Preparation

-

Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (containing a known concentration of this compound).

-

Extraction and Derivatization:

-

Add 500 µL of ethyl acetate to the plasma sample.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

-

To the organic extract, add 100 µL of a saturated aqueous solution of sodium bromide in 1M sulfuric acid.

-

Vortex vigorously for 2 minutes to facilitate the derivatization of busulfan to 1,4-dibromobutane.

-

Incubate at 70°C for 30 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Final Extract: Carefully transfer the upper organic layer to a GC-MS autosampler vial for analysis.

Workflow for Sample Preparation and Analysis

Caption: Workflow from sample preparation to data analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C

-

Hold: 2 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Selected Ion Monitoring (SIM) Parameters

| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 1,4-Dibromobutane (from Busulfan) | 7.5 min | 135 | 214 |

| This compound (IS) | 7.4 min | 139 | 218 |

Results and Discussion

The described method demonstrates excellent performance for the quantification of busulfan in human plasma. The use of this compound as an internal standard ensures high precision and accuracy by compensating for potential variability in sample preparation and instrument response.

Linearity

The calibration curve for busulfan was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The method exhibited excellent linearity over the clinically relevant concentration range.

Table 2: Calibration Curve Data

| Parameter | Value |

| Concentration Range | 20 - 2000 ng/mL |

| Regression Equation | y = 0.0025x + 0.001 |

| Correlation Coefficient (r²) | > 0.998 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The results, summarized in Table 3, are within the acceptable limits for bioanalytical method validation.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 50 | 4.8 | 102.5 | 5.5 | 101.7 |

| Medium | 500 | 3.5 | 98.9 | 4.2 | 99.5 |

| High | 1500 | 3.1 | 101.2 | 3.9 | 100.8 |

Role of Deuterated Internal Standard

Caption: Role of the internal standard in quantification.

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of busulfan in human plasma. The protocol is suitable for high-throughput analysis in a clinical setting, facilitating effective therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard is a key component of this robust bioanalytical method, ensuring the generation of high-quality data for critical patient care and drug development decisions.

References

- 1. Quantification of busulfan in plasma by gas chromatography-mass spectrometry following derivatization with tetrafluorothiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatographic-mass spectrometric assay for busulfan in biological fluids using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of busulfan in plasma by GC-MS with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic-mass spectrometry method for the detection of busulphan and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Low Molecular Weight Thiols using 1,4-Dibromobutane-2,2,3,3-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of low molecular weight (LMW) thiols, such as glutathione (B108866) and cysteine, in biological matrices. The protocol employs a derivatization strategy using 1,4-dibromobutane (B41627) to enhance the chromatographic retention and mass spectrometric detection of these highly polar and reactive analytes. The stable isotope-labeled analog, 1,4-Dibromobutane-2,2,3,3-d4, is utilized as an internal standard to ensure high accuracy and precision. This method is suitable for researchers in drug development, clinical research, and other scientific fields requiring reliable measurement of critical biomarkers of oxidative stress.

Introduction

Low molecular weight thiols, including glutathione (GSH) and cysteine (Cys), are crucial antioxidants and play a significant role in cellular homeostasis and detoxification pathways. Alterations in their concentrations are associated with various pathological conditions, making their accurate quantification essential for both basic research and clinical studies. The inherent high polarity and susceptibility to oxidation of thiols present analytical challenges for direct LC-MS/MS analysis.

Chemical derivatization is a powerful technique to overcome these challenges by improving the stability and chromatographic behavior of the analytes.[1] Alkylating agents are commonly used to modify the reactive sulfhydryl group of thiols.[2] This protocol utilizes 1,4-dibromobutane as a derivatizing reagent, which reacts with thiol groups to form stable thioether derivatives. The use of a deuterated internal standard, this compound, allows for reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

1,4-Dibromobutane

-

This compound (Internal Standard)

-

Glutathione (GSH) and Cysteine (Cys) standards

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium (B1175870) bicarbonate

-

Trichloroacetic acid (TCA)

-

Ultrapure water

Sample Preparation: Protein Precipitation

-

To 100 µL of biological sample (e.g., plasma, cell lysate), add 20 µL of the internal standard working solution (this compound in ACN).

-

Add 300 µL of cold 10% (w/v) trichloroacetic acid in water to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.

Derivatization Protocol

-

To the 320 µL of the supernatant from the protein precipitation step, add 50 µL of 1 M ammonium bicarbonate buffer (pH ~8.5) to adjust the pH.

-

Add 20 µL of a 100 mM solution of 1,4-dibromobutane in acetonitrile.

-

Vortex briefly to mix.

-

Incubate the mixture at 60°C for 30 minutes in a heating block.

-

After incubation, cool the sample to room temperature.

-

Evaporate the sample to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions (Hypothetical):

Note: The exact m/z values would need to be determined experimentally by infusing the derivatized standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| GSH Derivative | [M+H]+ | Fragment 1, Fragment 2 | Optimized |

| Cys Derivative | [M+H]+ | Fragment 1, Fragment 2 | Optimized |

| IS Derivative | [M+4+H]+ | Fragment 1, Fragment 2 | Optimized |

Data Presentation

Quantitative Performance Characteristics (Representative Data)

The following table summarizes the expected quantitative performance of the method based on typical results for similar derivatization-based LC-MS/MS assays for LMW thiols.

| Analyte | Linearity Range (µM) | LLOQ (µM) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |

| Glutathione (GSH) | 0.1 - 100 | 0.1 | < 10% | 90 - 110% |

| Cysteine (Cys) | 0.5 - 250 | 0.5 | < 12% | 88 - 112% |

Visualizations

Derivatization Reaction Pathway

References

Application Notes and Protocols for the Use of 1,4-Dibromobutane-2,2,3,3-d4 in Environmental Sample Analysis

Abstract

This document provides a detailed protocol for the use of 1,4-Dibromobutane-2,2,3,3-d4 as an internal standard for the quantification of volatile and semi-volatile brominated organic compounds in environmental samples. The primary application focuses on the analysis of 1,4-dibromobutane (B41627) and similar compounds in soil and water matrices using Gas Chromatography-Mass Spectrometry (GC/MS). The use of a deuterated internal standard in an isotope dilution approach is a robust method for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. These guidelines are intended for researchers, environmental scientists, and analytical chemists.

Introduction

Brominated organic compounds, such as 1,4-dibromobutane, are used in various industrial processes and can be found as contaminants in the environment. Accurate quantification of these compounds in complex matrices like soil and water is crucial for environmental monitoring and risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is a preferred method for such analyses due to its high precision and accuracy.[1] This technique involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample prior to extraction and analysis. This "internal standard" behaves almost identically to the native analyte throughout the analytical process, allowing for the correction of analyte loss during sample preparation and variations in instrument performance. This application note details the protocol for using this compound for the analysis of its non-deuterated counterpart in environmental samples.

Experimental Protocols

Scope and Target Analytes

This protocol is designed for the quantification of 1,4-dibromobutane in water and soil samples. It can be adapted for other similar volatile brominated hydrocarbons.

Reagents and Materials

-

Solvents: Methanol (B129727) (purge-and-trap grade), Hexane (pesticide grade), Deionized water (18 MΩ·cm).

-

Standards:

-

1,4-Dibromobutane (analytical standard, >99% purity)

-

This compound (isotopic purity >98%)

-

-

Gases: Helium (carrier gas, 99.999% purity).

-